3-Hexenamide,4-ethyl-2-(hydroxyimino)-5-nitro-,(2E,3E)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(+/-)-(e)-4-ethyl-2-[(e)-hydroxyimino]-5-nitro-3-hexenamide is a synthetic organic compound with potential applications in various fields of science and industry. This compound is characterized by its unique structural features, which include an ethyl group, a hydroxyimino group, and a nitro group attached to a hexenamide backbone. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-(e)-4-ethyl-2-[(e)-hydroxyimino]-5-nitro-3-hexenamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Hexenamide Backbone: The initial step involves the preparation of the hexenamide backbone through a condensation reaction between an appropriate aldehyde and an amine.
Introduction of the Nitro Group: The nitro group is introduced via nitration, which involves the reaction of the hexenamide intermediate with a nitrating agent such as nitric acid or a nitrate ester.
Formation of the Hydroxyimino Group: The hydroxyimino group is formed through the reaction of the nitro-substituted hexenamide with hydroxylamine under controlled conditions.
Ethyl Group Addition:
Industrial Production Methods
Industrial production of (+/-)-(e)-4-ethyl-2-[(e)-hydroxyimino]-5-nitro-3-hexenamide may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(+/-)-(e)-4-ethyl-2-[(e)-hydroxyimino]-5-nitro-3-hexenamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of amine derivatives.
Substitution: The hydroxyimino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are typically used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products
The major products formed from these reactions include oximes, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(+/-)-(e)-4-ethyl-2-[(e)-hydroxyimino]-5-nitro-3-hexenamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (+/-)-(e)-4-ethyl-2-[(e)-hydroxyimino]-5-nitro-3-hexenamide involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with biological macromolecules, while the nitro group can participate in redox reactions, leading to the generation of reactive oxygen species. These interactions can disrupt cellular processes and lead to the compound’s biological effects.
Comparison with Similar Compounds
(+/-)-(e)-4-ethyl-2-[(e)-hydroxyimino]-5-nitro-3-hexenamide can be compared with similar compounds such as:
4-ethyl-2-hydroxyimino-5-nitro-3-hexanamide: Lacks the double bond present in the hexenamide backbone.
4-ethyl-2-[(e)-hydroxyimino]-5-nitro-3-pentenamide: Has a shorter carbon chain in the backbone.
4-methyl-2-[(e)-hydroxyimino]-5-nitro-3-hexenamide: Contains a methyl group instead of an ethyl group.
The uniqueness of (+/-)-(e)-4-ethyl-2-[(e)-hydroxyimino]-5-nitro-3-hexenamide lies in its specific combination of functional groups and structural features, which impart distinct chemical properties and reactivity.
Properties
Molecular Formula |
C8H13N3O4 |
---|---|
Molecular Weight |
215.21 g/mol |
IUPAC Name |
(E,2E)-2-ethoxyimino-5-nitrohex-3-enamide |
InChI |
InChI=1S/C8H13N3O4/c1-3-15-10-7(8(9)12)5-4-6(2)11(13)14/h4-6H,3H2,1-2H3,(H2,9,12)/b5-4+,10-7+ |
InChI Key |
NLIUQCVXSMCSHS-YIORLJKJSA-N |
Isomeric SMILES |
CCO/N=C(\C=C\C(C)[N+](=O)[O-])/C(=O)N |
Canonical SMILES |
CCON=C(C=CC(C)[N+](=O)[O-])C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.